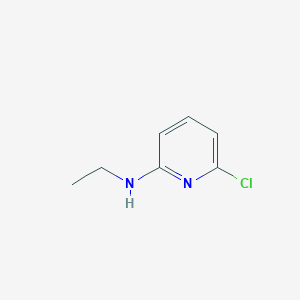

6-chloro-N-ethylpyridin-2-amine

Overview

Description

The compound "6-chloro-N-ethylpyridin-2-amine" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of the compound suggests that it has a chlorine atom substituted at the 6th position and an ethylamine group at the nitrogen atom of the pyridine ring. While the provided papers do not directly discuss "6-chloro-N-ethylpyridin-2-amine," they do provide insights into related compounds that can help infer the behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, often involves the functionalization of the pyridine ring and the introduction of various substituents. For example, the synthesis of cyclometalated platinum(II) acetylide complexes involves the attachment of a phenyl group and other substituents to the pyridine ring, which is then coordinated to a platinum center . Similarly, the synthesis of N-2-(6-aminopyridine)-N'-arylthioureas includes the introduction of an amino group at the 6-position of the pyridine ring, followed by the formation of a thiourea moiety with an aryl group . These methods could potentially be adapted for the synthesis of "6-chloro-N-ethylpyridin-2-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives

Safety and Hazards

Future Directions

While specific future directions for 6-chloro-N-ethylpyridin-2-amine are not mentioned in the sources retrieved, there are general trends in the field of chemical research that could apply. These include the use of artificial intelligence in predicting protein-ligand interactions , the development of controlled drug delivery systems , and the use of directed evolution methodologies .

Mechanism of Action

Target of Action

The primary targets of 6-chloro-N-ethylpyridin-2-amine are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .

Mode of Action

6-chloro-N-ethylpyridin-2-amine interacts with its targets by inhibiting their expression and activities . This interaction results in a reduction of the inflammatory response, thereby exhibiting anti-inflammatory effects .

Biochemical Pathways

These pathways involve the generation and discharge of chemical agents from cells in diseased, infected, or wounded tissue .

Result of Action

The molecular and cellular effects of 6-chloro-N-ethylpyridin-2-amine’s action are primarily anti-inflammatory. It reduces the expression and activities of certain vital inflammatory mediators, thereby reducing inflammation . Experimental data revealed that all the tested derivatives reduced the carrageenan-induced paw edema .

properties

IUPAC Name |

6-chloro-N-ethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-9-7-5-3-4-6(8)10-7/h3-5H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQBIRDOCWHWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603912 | |

| Record name | 6-Chloro-N-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-ethylpyridin-2-amine | |

CAS RN |

89026-80-2 | |

| Record name | 6-Chloro-N-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B3022059.png)

![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B3022069.png)